molecular formula C13H11N3 B3360499 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine CAS No. 89074-96-4

2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B3360499
CAS No.: 89074-96-4
M. Wt: 209.25 g/mol
InChI Key: LTCYXJLVBZJOLT-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core substituted with a m-tolyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of m-tolylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate can lead to the formation of the desired imidazo[4,5-c]pyridine core . The reaction typically requires heating and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-c]pyridine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazo[4,5-c]pyridine core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The m-tolyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:

    2-(p-Tolyl)-1H-imidazo[4,5-c]pyridine: Similar structure but with a para-tolyl group instead of a meta-tolyl group. This difference in substitution pattern can lead to variations in chemical reactivity and biological activity.

    2-(o-Tolyl)-1H-imidazo[4,5-c]pyridine: Similar structure but with an ortho-tolyl group. The ortho substitution can result in steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

    2-Phenyl-1H-imidazo[4,5-c]pyridine: Lacks the methyl group present in the tolyl derivatives. This structural difference can influence the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

2-(3-methylphenyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-3-2-4-10(7-9)13-15-11-5-6-14-8-12(11)16-13/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCYXJLVBZJOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(N2)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541194
Record name 2-(3-Methylphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89074-96-4
Record name 2-(3-Methylphenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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